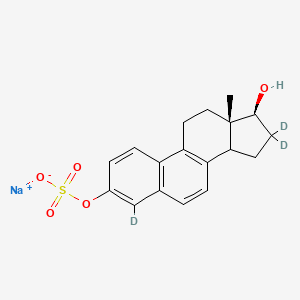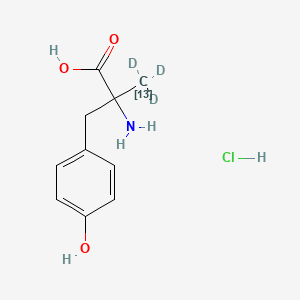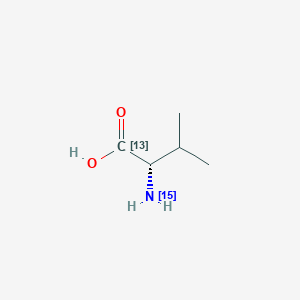
L-Valine-1-13C,15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valine-1-13C,15N is an isotopically labeled amino acid, wherein the carbon and nitrogen atoms of L-valine are replaced by carbon-13 and nitrogen-15 isotopes. L-Valine is one of the twenty proteinogenic amino acids and is classified as an essential amino acid, meaning it must be obtained through the diet as the human body cannot synthesize it. The isotopic labeling of this compound makes it a valuable tool in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine-1-13C,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-valine molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: This method involves the use of isotopically labeled precursors in the synthesis of L-valine. For example, starting with carbon-13 labeled acetic acid and nitrogen-15 labeled ammonia, the synthesis proceeds through a series of reactions to form this compound.
Biosynthesis: This method involves the use of microorganisms that are cultured in a medium containing isotopically labeled nutrients. .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to efficiently incorporate carbon-13 and nitrogen-15 isotopes into L-valine. The fermentation process is followed by purification steps to isolate the labeled amino acid .
Análisis De Reacciones Químicas
Types of Reactions
L-Valine-1-13C,15N undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert keto acids back to this compound.
Substitution: Substitution reactions can introduce different functional groups into the L-valine molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce keto acids, while reduction can regenerate the original amino acid .
Aplicaciones Científicas De Investigación
L-Valine-1-13C,15N has a wide range of scientific research applications, including:
Chemistry: It is used as an internal standard in the study of glucose metabolism and the quantitative determination of peptides.
Biology: It is used in metabolic flux analysis to study metabolic pathways in living organisms.
Medicine: It is used in the development of new drugs and in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the production of labeled compounds for various industrial applications .
Mecanismo De Acción
The mechanism of action of L-Valine-1-13C,15N involves its incorporation into proteins and peptides during protein synthesis. The labeled isotopes allow researchers to track the metabolic fate of L-valine in biological systems. This provides valuable insights into metabolic pathways and the role of L-valine in various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
L-Leucine-13C,15N: Another isotopically labeled essential amino acid used in similar research applications.
L-Isoleucine-13C,15N: An isotopically labeled amino acid with similar applications in metabolic studies.
L-Glutamic acid-13C,15N: Used in studies of protein structure and function .
Uniqueness
L-Valine-1-13C,15N is unique due to its specific labeling with carbon-13 and nitrogen-15 isotopes, which makes it particularly useful in studies of protein synthesis and metabolism. Its essential nature also means it plays a critical role in various physiological processes, making it a valuable tool in both basic and applied research .
Propiedades
Fórmula molecular |
C5H11NO2 |
|---|---|
Peso molecular |
119.13 g/mol |
Nombre IUPAC |
(2S)-2-(15N)azanyl-3-methyl(113C)butanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i5+1,6+1 |
Clave InChI |
KZSNJWFQEVHDMF-UGESQCEXSA-N |
SMILES isomérico |
CC(C)[C@@H]([13C](=O)O)[15NH2] |
SMILES canónico |
CC(C)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


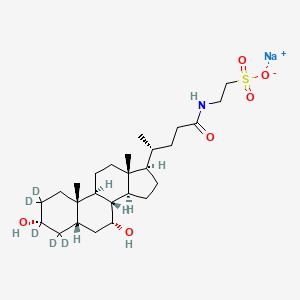
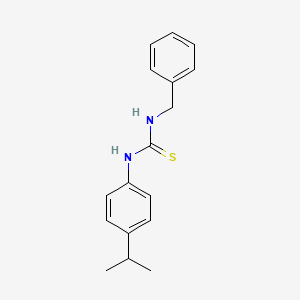
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409616.png)
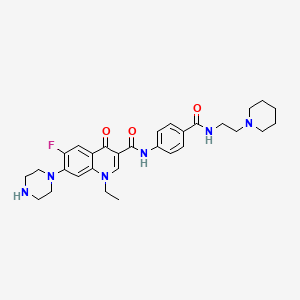
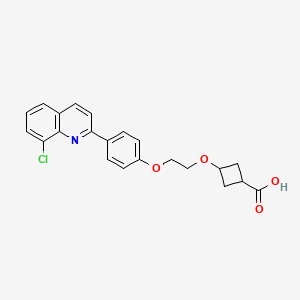
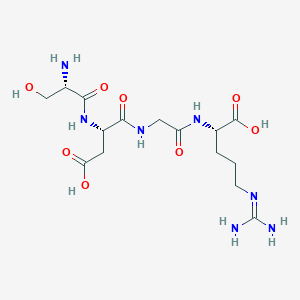
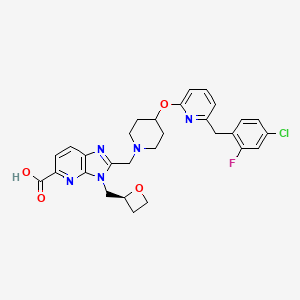
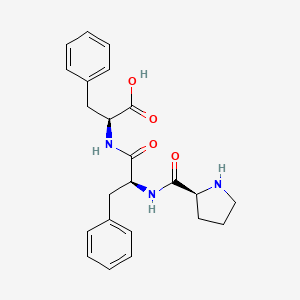

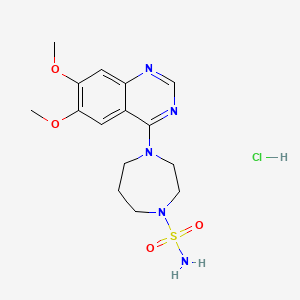
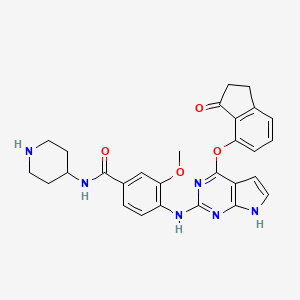
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409683.png)
